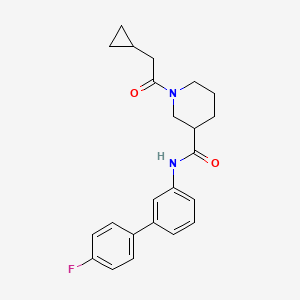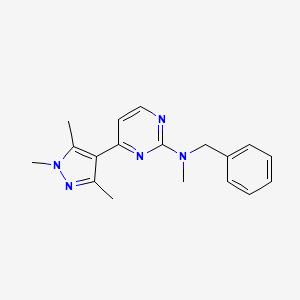![molecular formula C19H18N4O3S B3802842 5-[1-(2-Quinazolin-4-yloxyacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B3802842.png)
5-[1-(2-Quinazolin-4-yloxyacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Descripción general
Descripción
5-[1-(2-Quinazolin-4-yloxyacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-Quinazolin-4-yloxyacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. Common reagents used in these reactions include acylating agents, reducing agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production .
Análisis De Reacciones Químicas
Types of Reactions
5-[1-(2-Quinazolin-4-yloxyacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Aplicaciones Científicas De Investigación
5-[1-(2-Quinazolin-4-yloxyacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide has been explored for various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-[1-(2-Quinazolin-4-yloxyacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of key cellular processes . For example, it may inhibit quorum sensing in bacteria, thereby reducing their virulence and ability to form biofilms .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4-one derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are known for their diverse pharmacological properties.
Thiophene-2-carboxamide derivatives: These compounds have the thiophene-2-carboxamide moiety and are studied for their potential therapeutic applications.
Uniqueness
5-[1-(2-Quinazolin-4-yloxyacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its combination of structural features from quinazolinone, pyrrolidine, and thiophene-2-carboxamide.
Propiedades
IUPAC Name |
5-[1-(2-quinazolin-4-yloxyacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c20-18(25)16-8-7-15(27-16)14-6-3-9-23(14)17(24)10-26-19-12-4-1-2-5-13(12)21-11-22-19/h1-2,4-5,7-8,11,14H,3,6,9-10H2,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPSVWSMMTUGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)COC2=NC=NC3=CC=CC=C32)C4=CC=C(S4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[2-(4-chlorophenyl)-4-morpholinyl]-2-oxoethyl}methylamine hydrochloride](/img/structure/B3802763.png)
amine](/img/structure/B3802775.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(4-pyridinylmethyl)ethanamine](/img/structure/B3802776.png)
![3-[1-(2,6-difluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B3802779.png)

![3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol](/img/structure/B3802807.png)

![3-{1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B3802826.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]piperidin-3-ol](/img/structure/B3802828.png)
![1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-[4-(4-methylphenyl)triazol-1-yl]piperidine](/img/structure/B3802838.png)
![N-(4-fluoro-2-methylphenyl)-2-{[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]amino}acetamide](/img/structure/B3802843.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B3802862.png)
![4-[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]-4-oxo-1-phenylbutan-1-one](/img/structure/B3802863.png)
![N-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B3802867.png)
